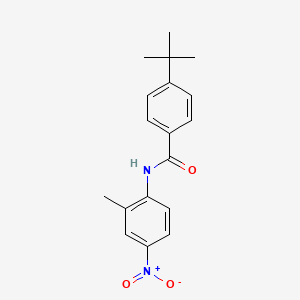
4-tert-butil-N-(2-metil-4-nitrofenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide" is a chemical structure that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. The tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to influence the reactivity and stability of molecules. Benzamide derivatives are of particular interest due to their wide range of biological activities and their applications in drug discovery .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the functionalization of amide groups or the formation of amide bonds. For example, the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the use of tert-butyl groups in the formation of intermediates for biologically active compounds . Although these methods do not directly describe the synthesis of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide, they provide insight into the types of reactions and strategies that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, a bis amide compound was characterized using these techniques, revealing details about its molecular interactions and crystal packing structure . These methods are essential for confirming the identity and purity of synthesized compounds, including those with tert-butyl and nitrophenyl groups.
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. The tert-butyl group, in particular, can be involved in reactions mediated by tert-butyl nitrite (TBN), which serves as a multitask reagent for the synthesis of N-nitrosoamide, carboxylic acids, benzocoumarins, and isocoumarins from amides . Additionally, the nitro group in the 4-nitrophenyl moiety can undergo reactions such as tert-butylation and tritylation, as demonstrated in the selective synthesis of nitrotriazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including those with tert-butyl and nitrophenyl groups, are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the solubility and thermal stability of polyamides, as seen in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol . These properties are crucial for the practical applications of such compounds in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Inhibición de PDE4 para terapias antiinflamatorias
4-tert-butil-N-(2-metil-4-nitrofenil)benzamida: se ha investigado como un posible inhibidor de PDE4. El grupo de investigación de Jeon reveló un nuevo derivado de pirazol con actividad inhibitoria de PDE4. Los inhibidores de PDE4 son relevantes en el tratamiento de enfermedades inflamatorias debido a su capacidad para modular los niveles de AMP cíclico (AMPc), que desempeñan un papel crucial en las respuestas inmunitarias.
Propiedades antimicrobianas
El compuesto 3, derivado de This compound, exhibió actividad antimicrobiana selectiva contra las dos cepas clínicas de Mycobacterium luteus probadas. Sin embargo, mostró una actividad no significativa contra Staphylococcus aureus . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antimicrobianos.
Síntesis de intermedio de ceftolozano
Un producto intermedio importante en la síntesis de ceftolozano, un antibiótico cefalosporínico, involucra This compound. El compuesto se utiliza en pasos de aminación, reducción, esterificación, protección de tritilo y condensación para producir el intermedio de ceftolozano deseado . Ceftolozano es clínicamente relevante para tratar infecciones bacterianas Gram-negativas.
Colección química rara y única
Sigma-Aldrich proporciona este compuesto a los investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos. Los investigadores pueden explorar sus propiedades y posibles aplicaciones, aunque los datos analíticos pueden no estar disponibles .
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGMKWOPSOYNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

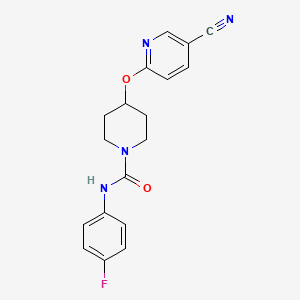
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

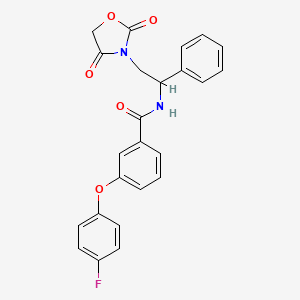
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
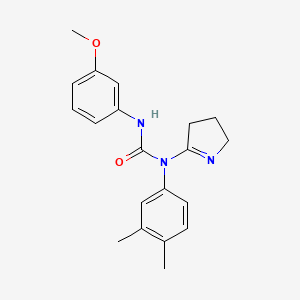
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
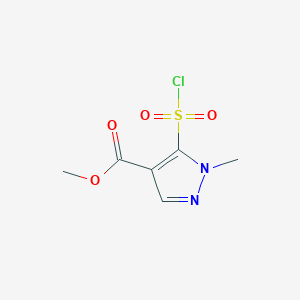
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
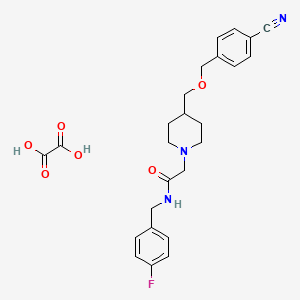
![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)